molecular formula C5H7ClN2O2 B3193212 1-Chloro-5,5-dimethylhydantoin CAS No. 6921-17-1

1-Chloro-5,5-dimethylhydantoin

Cat. No.: B3193212
CAS No.: 6921-17-1
M. Wt: 162.57 g/mol
InChI Key: UWMJRBYGKZOPCC-UHFFFAOYSA-N
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Description

Contextualization within N-Halogenated Compound Chemistry

N-halogenated compounds are characterized by a nitrogen-halogen bond. Within this broad category, N-halogenated hydantoins, including 1-chloro-5,5-dimethylhydantoin, are notable for their role as halogenating and oxidizing agents. nih.gov The hydantoin (B18101) ring structure, a five-membered ring containing two nitrogen atoms, can be halogenated at one or both of these nitrogen positions. google.com The presence of the N-Cl bond in this compound is central to its chemical reactivity. researchgate.net

N-halogenated hydantoins are recognized for their stability and effectiveness as disinfectants and sanitizers. wikipedia.org Compounds like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) are widely used for these purposes. wikipedia.org this compound is a member of this family, sharing the core hydantoin structure but with a single chlorine atom at the N-1 position.

Historical Development and Evolution of Academic Interest in Hydantoin Derivatives

The study of hydantoin and its derivatives dates back to the 19th century, with Adolf von Baeyer first isolating hydantoin in 1861. wikipedia.org The synthesis of 5,5-dimethylhydantoin (B190458) can be achieved through the Bucherer–Bergs reaction, a method that utilizes acetone (B3395972) cyanohydrin and ammonium (B1175870) carbonate. wikipedia.orgnih.gov

Academic interest in hydantoin derivatives has grown substantially over the years, driven by their diverse applications. mdpi.com Initially, research focused on their fundamental chemical properties and synthesis. google.com Over time, the discovery of the biological activities of certain hydantoin derivatives, such as the anticonvulsant properties of phenytoin, spurred significant interest in medicinal chemistry. researchgate.netjddtonline.infopcbiochemres.com This led to extensive research into the synthesis and therapeutic potential of a vast array of substituted hydantoins. mdpi.com In parallel, the development of N-halogenated hydantoins opened up new avenues of research in areas like disinfection and polymer chemistry. thieme-connect.comresearchgate.net

Structural Attributes and Unique Reactivity of this compound

The structure of this compound features a central hydantoin ring, a five-membered heterocyclic system. Two methyl groups are attached to the carbon at the 5-position (C5). A single chlorine atom is covalently bonded to one of the nitrogen atoms (N-1), while a hydrogen atom remains on the other nitrogen (N-3).

The reactivity of this compound is largely dictated by the N-Cl bond. This bond is relatively labile, allowing the compound to act as a source of "positive" chlorine or chloronium (Cl+), making it an effective chlorinating agent. nih.gov The presence of the electron-withdrawing carbonyl groups on the hydantoin ring enhances the electrophilic character of the chlorine atom.

The synthesis of this compound typically involves the chlorination of 5,5-dimethylhydantoin. researchgate.net This can be achieved using various chlorinating agents. One common method involves the reaction of 5,5-dimethylhydantoin with a source of chlorine, such as chlorine gas or trichloroisocyanuric acid (TCCA), often under controlled pH conditions. nih.govgoogleapis.com The reaction proceeds by the substitution of the hydrogen atom on one of the nitrogen atoms of the hydantoin ring with a chlorine atom. researchgate.net

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related N-halamines has followed several key trajectories. A significant area of focus has been their application as antimicrobial agents. researchgate.net The ability of the N-Cl bond to inactivate a broad spectrum of microorganisms has led to extensive studies on their use in water treatment and for creating antimicrobial surfaces. researchgate.netresearchgate.net

Another important research direction is in synthetic organic chemistry, where N-chlorohydantoins serve as versatile reagents. nih.gov Their utility as selective chlorinating and oxidizing agents has been demonstrated in various chemical transformations. nih.gov

Furthermore, research has explored the incorporation of hydantoin moieties, which can be subsequently chlorinated to form N-halamines, into polymers. researchgate.net This creates materials with renewable antimicrobial properties. The stability and regenerability of the N-Cl bond on these polymers have been subjects of detailed investigation. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC5H7ClN2O2
Molar Mass162.57 g/mol nih.gov
IUPAC Name1-chloro-5,5-dimethylimidazolidine-2,4-dione nih.gov
CAS Number6921-17-1 nih.gov

This table is interactive and can be sorted by clicking on the headers.

Related N-Halogenated Hydantoins

Compound NameMolecular FormulaKey Characteristics
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)C5H6Cl2N2O2 sigmaaldrich.comA strong oxidizing and chlorinating agent with two N-Cl bonds. nih.gov Used in disinfection and organic synthesis. nih.govwikipedia.org
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)C5H6BrClN2O2 wikipedia.orgA source of both bromine and chlorine, used as a disinfectant for recreational water. wikipedia.orgnih.gov
1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)C5H6Br2N2O2An N-halogenated hydantoin used as a brominating agent and biocide. wikipedia.org

This table is interactive and can be sorted by clicking on the headers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5,5-dimethylimidazolidine-2,4-dione
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7ClN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UWMJRBYGKZOPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048057
Record name 1-Chloro-5,5-dimethylhydantoin
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Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6921-17-1
Record name 1-Chloro-5,5-dimethylhydantoin
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Record name 1-Chloro-5,5-dimethylhydantoin
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Record name 2,4-Imidazolidinedione, 1-chloro-5,5-dimethyl-
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Record name 1-Chloro-5,5-dimethylhydantoin
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Record name 1-CHLORO-5,5-DIMETHYLHYDANTOIN
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Synthetic Methodologies for 1 Chloro 5,5 Dimethylhydantoin

Precursor Synthesis: Derivatization of 5,5-Dimethylhydantoin (B190458)

The cornerstone of synthesizing 1-chloro-5,5-dimethylhydantoin is the efficient production of its parent compound, 5,5-dimethylhydantoin. This heterocyclic compound is a crucial intermediate, and its synthesis has been the subject of extensive research, leading to the development of various synthetic routes.

Conventional Routes to 5,5-Dimethylhydantoin Derivatives

The most established and widely utilized method for the synthesis of 5,5-disubstituted hydantoins, including 5,5-dimethylhydantoin, is the Bucherer-Bergs reaction. wikipedia.orgmdpi.comnih.govalfa-chemistry.comproquest.comnih.gov This multicomponent reaction typically involves the one-pot synthesis from a ketone or an aldehyde, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate. mdpi.comalfa-chemistry.com In the case of 5,5-dimethylhydantoin, the starting ketone is acetone (B3395972).

A common procedure involves reacting acetone cyanohydrin with ammonium carbonate. orgsyn.org For instance, a mixture of acetone cyanohydrin and freshly powdered ammonium carbonate can be warmed to initiate the reaction, which proceeds over several hours. orgsyn.org The reaction mixture, which is often viscous, is heated to ensure the completion of the reaction and to decompose any excess ammonium carbonate. orgsyn.org The resulting 5,5-dimethylhydantoin is then typically purified by recrystallization from hot water. orgsyn.org Yields for this conventional method are generally in the range of 51-56%. orgsyn.org

Another conventional approach is the Urech hydantoin (B18101) synthesis, which involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-mediated cyclization. ikm.org.my While applicable to a range of hydantoin derivatives, the Bucherer-Bergs reaction remains the more direct and common route for 5,5-disubstituted hydantoins like the dimethyl variant.

Table 1: Conventional Synthesis of 5,5-Dimethylhydantoin
MethodReactantsConditionsYieldReference
Bucherer-Bergs ReactionAcetone cyanohydrin, Ammonium carbonateHeated on a steam bath (68-80°C), then 90°C51-56% orgsyn.org
Bucherer-Bergs ReactionAcetone, Potassium cyanide, Ammonium carbonateAqueous ethanol, 60-70°CVariable mdpi.com

Novel Approaches for Enhanced Precursor Synthesis

In recent years, efforts to improve the synthesis of 5,5-dimethylhydantoin have focused on increasing efficiency, reducing reaction times, and employing more environmentally benign conditions. These novel approaches often involve the use of alternative energy sources or catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of hydantoins. beilstein-journals.orgucl.ac.beacs.orgnih.govunamur.be This technique can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields. ucl.ac.beacs.org For example, a two-step, one-pot microwave-assisted synthesis of hydantoins from amino acids has been developed, offering a rapid and eco-friendly alternative to traditional methods. beilstein-journals.orgnih.gov While this specific example starts from amino acids, the principle of microwave activation is applicable to the Bucherer-Bergs reaction, potentially enhancing the synthesis of 5,5-dimethylhydantoin. ucl.ac.be

Another innovative approach involves the use of heterogeneous catalysts, such as magnetic Fe3O4 nanoparticles. academie-sciences.fr These catalysts can facilitate the one-pot synthesis of 5,5-disubstituted hydantoins under solvent-free conditions, offering advantages such as high yields, short reaction times, and simple catalyst recovery using an external magnet. academie-sciences.fr The use of ultrasonication has also been explored as a means to improve the Bucherer-Bergs reaction by providing a more efficient and rapid synthesis with a simpler work-up. wikipedia.org

Table 2: Novel Synthetic Approaches for Hydantoin Derivatives
MethodKey FeatureReactantsConditionsAdvantagesReference
Microwave-Assisted SynthesisRapid heatingAmino acids, Potassium cyanate, HClMicrowave irradiation, 80°CReduced reaction time, environmentally benign beilstein-journals.orgnih.gov
Catalysis with Magnetic NanoparticlesReusable catalystAldehydes/ketones, KCN, Ammonium carbonateSolvent-freeHigh yields, short reaction times, easy catalyst separation academie-sciences.fr
UltrasonicationAcoustic cavitationCarbonyl compounds, KCN, Ammonium carbonateUltrasonic irradiationLower temperature, shorter reaction time, higher yield wikipedia.org

N-Chlorination Techniques for Hydantoin Rings

The final step in the synthesis of this compound is the selective chlorination of the nitrogen atom(s) of the hydantoin ring. This can be achieved through various methods, which can be broadly categorized as direct and indirect chlorination.

Direct Halogenation Methods

Direct halogenation involves the use of elemental chlorine or hypochlorite (B82951) salts to introduce a chlorine atom onto the hydantoin ring. One of the classical methods for preparing N-chlorinated hydantoins is by passing chlorine gas through an aqueous alkaline solution of the hydantoin. nih.gov However, the toxicity and reactivity of elemental chlorine make this approach less desirable for laboratory-scale synthesis. nih.gov

A more common and convenient direct chlorination method involves the treatment of the hydantoin with an aqueous solution of sodium hypochlorite (household bleach). nih.gov This method is generally effective, although it can present challenges with more water-soluble hydantoins, where extraction of the product can be difficult. nih.gov The reaction is typically carried out by adding the sodium hypochlorite solution to a solution of 5,5-dimethylhydantoin, followed by extraction of the chlorinated product.

Indirect Chlorination Strategies via Halogen Donors

Indirect chlorination methods utilize N-chloro compounds as halogen donors, which can offer milder and more selective chlorination compared to direct methods. A prominent reagent in this category is Trichloroisocyanuric acid (TCCA). nih.gov The chlorination of 5,5-dimethylhydantoin with TCCA proceeds efficiently in a solvent such as acetonitrile (B52724). nih.gov This method is advantageous as the byproducts are easily removed, and the desired N-chlorinated hydantoin can be obtained in high yield after a simple recrystallization. nih.gov

Another commonly used halogen donor is N-chlorosuccinimide (NCS). suru-chem.comorganic-chemistry.org NCS is a versatile and selective chlorinating agent used in a variety of organic transformations. suru-chem.comorganic-chemistry.org While its application in the direct synthesis of this compound is less specifically detailed in the provided context, it represents a viable and often-used alternative for N-chlorination reactions.

Table 3: N-Chlorination Methods for 5,5-Dimethylhydantoin
MethodChlorinating AgentConditionsAdvantagesDisadvantagesReference
Direct HalogenationChlorine gasAqueous alkaline solution-Toxic and reactive nih.gov
Direct HalogenationSodium hypochloriteAqueous solutionReadily availableDifficult extraction for water-soluble hydantoins nih.gov
Indirect ChlorinationTrichloroisocyanuric acid (TCCA)AcetonitrileHigh yield, easy purification- nih.gov
Indirect ChlorinationN-Chlorosuccinimide (NCS)Various organic solventsMild and selective- suru-chem.comorganic-chemistry.org

Regioselective Chlorination Considerations (N1 vs. N3)

The hydantoin ring of 5,5-dimethylhydantoin possesses two nitrogen atoms, N1 and N3, both of which are susceptible to chlorination. Computational studies on the chlorination mechanism of 5,5-dimethylhydantoin suggest a stepwise process. nih.govacs.orgresearchgate.net The initial step is believed to be the deprotonation of the N3 position, which is more acidic, followed by the transfer of a chloronium ion (Cl+) from the chlorinating agent to the resulting anion. nih.govacs.orgresearchgate.net

This leads to the formation of 3-chloro-5,5-dimethylhydantoin as the initial product. Subsequent chlorination then occurs at the N1 position to yield 1,3-dichloro-5,5-dimethylhydantoin (B105842). nih.govacs.orgresearchgate.net Computational results indicate that the barrier for chlorination at the N3 position is lower than that for the N1 position. researchgate.net

Therefore, to synthesize this compound selectively, the stoichiometry of the chlorinating agent is crucial. Using a molar equivalent of the chlorinating agent relative to 5,5-dimethylhydantoin would favor the formation of the monochlorinated product. However, under these conditions, a mixture of this compound, 3-chloro-5,5-dimethylhydantoin, and the starting material may be obtained. Further purification would be necessary to isolate the desired 1-chloro isomer. The synthesis of specifically 1-chloro-3-alkyl-5,5-dimethylhydantoin has been reported, where the N3 position is first derivatized with an alkyl group, followed by chlorination at the N1 position. researchgate.net This highlights a strategy for achieving regioselective N1 chlorination.

Optimization and Yield Enhancement Strategies in this compound Synthesis

The synthesis of this compound and its dichlorinated analogue, 1,3-dichloro-5,5-dimethylhydantoin, typically commences with 5,5-dimethylhydantoin as the starting material. researchgate.net Optimization strategies focus on reaction conditions, choice of chlorinating agent, and purification methods to maximize product yield and purity.

One common synthetic route involves the direct chlorination of 5,5-dimethylhydantoin. Traditional methods have employed elemental chlorine gas in an aqueous alkaline solution or treatment with sodium hypochlorite solutions. nih.gov However, these methods can present challenges, including the hazards of handling chlorine gas and difficulties in extracting the more water-soluble products. nih.gov

More contemporary approaches utilize alternative chlorinating agents. Trichloroisocyanuric acid (TCCA) has been identified as an effective reagent for the N-chlorination of hydantoins. nih.gov A key optimization in this process involves adjusting the molar equivalents of TCCA. Research has shown that reducing the amount of TCCA to as low as 0.7 molar equivalents (a 1:1 ratio of chlorine atoms to hydantoin nitrogen atoms) can still produce high yields, thereby improving atom economy and reducing reagent waste. nih.gov

Yield enhancement is also closely tied to the purification process. Due to the crystalline nature of N-chlorohydantoins, recrystallization is a highly effective method for purification. nih.gov For instance, a procedure involving the chlorination of 5,5-dimethylhydantoin with TCCA in acetonitrile, followed by trituration in chloroform (B151607) and filtration through a silica (B1680970) gel pad, and subsequent recrystallization from chloroform and hexanes, has been reported to isolate the dichlorinated product in 87% yield. nih.gov Furthermore, industrial production methods emphasize the use of high-purity raw materials, such as 5,5-dimethylhydantoin (≥99.6%), flake caustic soda (≥99.0%), and liquid chlorine (≥99.8%), to achieve high-purity final products. google.com

Table 1: Comparison of Chlorinating Agents and Yields for Dimethylhydantoin

Chlorinating Agent Precursor Solvent Purification Method Reported Yield Reference
Trichloroisocyanuric acid (TCCA) 5,5-dimethylhydantoin Acetonitrile Recrystallization 87% (for dichlorinated product) nih.gov
Chlorine Gas (Cl₂) 5,5-dimethylhydantoin Aqueous Alkali Not specified Not specified nih.gov

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edumit.edunih.govacs.orgmsu.edu Key principles applicable to its synthesis include the use of safer solvents, the development of catalytic methods, and waste prevention. yale.eduacs.org

Solvent-Free or Environmentally Benign Solvent Systems

Solvent selection is a critical aspect of green chemistry, as solvents often contribute significantly to the waste and environmental impact of a process. mit.edu Traditional syntheses of N-chlorohydantoins have utilized organic solvents like acetonitrile or aqueous systems. nih.gov Water is considered an environmentally benign solvent, and its use in the chlorination of hydantoins with agents like sodium hypochlorite aligns with green chemistry principles. nih.gov

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. Research on related hydantoin derivatives has demonstrated the feasibility of solvent-free reactions. For example, the synthesis of 2-arylbenzimidazoles has been achieved under solvent-free conditions using 1,3-dibromo-5,5-dimethylhydantoin (B127087) as a catalyst, often accelerated by microwave irradiation. researchgate.net This approach not only eliminates solvent waste but can also lead to shorter reaction times and higher yields. Applying similar solvent-free or mechanochemical strategies to the chlorination of 5,5-dimethylhydantoin could substantially improve the green profile of the production process.

Catalyst Development for Sustainable Synthesis

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. yale.edunih.govacs.org Catalysts are used in small amounts and can facilitate a reaction multiple times, minimizing waste. mit.edu In the context of this compound synthesis, the goal is to replace stoichiometric chlorinating agents like elemental chlorine or hypochlorite with more efficient catalytic systems.

While a true catalytic cycle for the N-chlorination of hydantoins is an area of ongoing research, the use of reagents like TCCA can be seen as a step toward a greener process compared to using chlorine gas. nih.gov TCCA is a solid, making it safer to handle than gaseous chlorine, and as noted, its usage can be optimized to approach stoichiometric ratios, reducing excess reagent waste. nih.gov

Furthermore, N-halohydantoins themselves, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have been shown to act as effective catalysts in other organic transformations, such as esterification and aldol (B89426) condensations, under solvent-free conditions. mdpi.com This dual role of hydantoin derivatives as both products and potential catalysts highlights a promising area for developing more sustainable synthetic methodologies.

Analytical Characterization of Synthesized this compound

Following synthesis, rigorous analytical characterization is essential to confirm the chemical identity of this compound and to assess its purity. This is typically accomplished using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Confirmation (e.g., NMR, IR)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the conversion of the 5,5-dimethylhydantoin precursor to its N-chloro derivative. The key transformation is the replacement of the N-H bond with an N-Cl bond. This is observed in the IR spectrum by the disappearance of the characteristic N-H stretching vibration, which typically appears as a broad peak around 3280 cm⁻¹ in the precursor. researchgate.net Concurrently, new bonds appearing in the lower frequency region (e.g., around 735-758 cm⁻¹) can provide evidence of the newly formed N-Cl bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to further confirm the structure. The chlorination at the N1 position of the hydantoin ring results in the disappearance of the signal corresponding to the amide proton (N-H). researchgate.net For the related compound 1,3-dichloro-5,5-dimethylhydantoin, the ¹H NMR spectrum is very simple, showing only a single peak for the six equivalent protons of the two methyl groups at the C5 position. chemicalbook.com

Table 2: Key Spectroscopic Data for N-Chloro-5,5-dimethylhydantoins

Technique Precursor (5,5-dimethylhydantoin) Product (N-Chloro derivative) Structural Change Confirmed
IR Spectroscopy Broad N-H stretch (~3280 cm⁻¹) Disappearance of N-H stretch; Appearance of N-Cl bands (~750 cm⁻¹) N-H bond replaced by N-Cl bond

| ¹H NMR Spectroscopy | Signal for N-H proton | Disappearance of N-H proton signal | Loss of proton on nitrogen atom |

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for a quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of N-halohydantoins. Reverse-phase (RP) HPLC methods are particularly suitable. For instance, the analysis of the related compound 3-bromo-1-chloro-5,5-dimethylhydantoin (B91210) can be performed on a Newcrom R1 column using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such methods can effectively separate the halogenated hydantoin from its precursor, 5,5-dimethylhydantoin. uncw.eduepa.gov HPLC is also used in forced degradation studies to demonstrate the stability-indicating nature of the analytical method and to ensure the purity of the main analyte peak. chromatographyonline.com Photodiode array (PDA) detectors can be used to assess the spectral homogeneity of a chromatographic peak, providing an additional layer of purity confirmation. chromatographyonline.com

Gas Chromatography (GC): While HPLC is more common for these types of compounds, GC can also be used for purity assessment, particularly for analyzing volatile impurities. The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its potential impurities.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its structure and establishing its purity level.

Mechanistic Investigations of 1 Chloro 5,5 Dimethylhydantoin Reactivity

Reaction Pathways and Intermediates in Halogen Transfer

The primary function of 1-chloro-5,5-dimethylhydantoin in many applications is the transfer of an active chlorine species to a substrate. This transfer can occur through distinct mechanistic pathways, principally electrophilic and radical-mediated routes.

The predominant mechanism for halogen transfer from N-halamines like this compound is electrophilic chlorination. nih.govacs.orgmdpi.com In this process, the compound serves as a source for an electrophilic chlorine atom, effectively a chloronium ion (Cl⁺) equivalent, which is transferred to a nucleophilic substrate. nih.govnih.gov In aqueous media, the N-Cl bond can undergo hydrolysis to release hypochlorous acid (HOCl). nih.govwikipedia.org The HOCl can then act as the chlorinating agent.

Computational studies on the formation of related dichlorinated hydantoins suggest a stepwise mechanism that provides insight into the reactivity of the N-Cl bond. The process is thought to begin with the deprotonation of the hydantoin (B18101) ring at the N3 position, followed by an Sₙ2-type step that transfers a chloronium ion from HOCl to the resulting hydantoin anion. nih.govresearchgate.net This highlights the favorability of Cl⁺ transfer pathways. The mechanism of action against pathogens is described as a direct transfer of the oxidative halogen atom from the N-halamine to the cell upon contact, followed by oxidation of critical cellular components. nih.govmdpi.com

While electrophilic pathways dominate, radical-mediated processes can be initiated, particularly under photolytic conditions. Upon exposure to ultraviolet (UVA) radiation, the N-Cl bond in N-halamines can undergo homolytic cleavage. nih.gov This dissociation produces a nitrogen-centered hydantoin radical and a highly reactive chlorine radical (Cl•).

This photochemically generated chlorine radical can then participate in subsequent radical reactions. nih.gov Studies on N-halamine siloxane coatings have shown that this homolytic cleavage is a key step in their photolytic decomposition. nih.gov Outside of photochemical initiation, the primary antimicrobial and chlorinating actions are generally considered to proceed via the electrophilic transfer of oxidative halogen rather than through non-photochemical radical or direct electron transfer pathways. acs.orgmdpi.com

Hydrolytic Decomposition and Speciation in Aqueous Environments

In aqueous solutions, this compound is subject to hydrolysis, which dictates its stability, the nature of the active chlorine species present, and its ultimate environmental fate. The decomposition can proceed through multiple pathways, leading to a variety of products.

The rate of hydrolysis is influenced by pH. Studies on related compounds suggest that the hydrolysis of the monochlorinated intermediate is significantly faster under alkaline conditions compared to acidic conditions. nih.gov While detailed thermodynamic data for this compound is not extensively reported, the spontaneous nature of the hydrolysis indicates an exergonic process.

Summary of Hydrolytic Kinetic Findings
ParameterObservationSource Citation
Overall Half-LifeLess than one day for related di-halogenated hydantoins. epa.gov
Reaction StepsFast initial hydrolysis to monochlorohydantoin, followed by a slower hydrolysis to 5,5-dimethylhydantoin (B190458). nih.govepa.gov
Effect of pHHydrolysis of the monochloro intermediate is expected to be faster in alkaline conditions. nih.gov

Two main hydrolytic decomposition pathways have been identified for halogenated dimethylhydantoins. epa.govepa.gov

Dehalogenation Pathway: The primary and most direct pathway involves the cleavage of the N-Cl bond, leading to the sequential release of active chlorine (as hypochlorous acid) and the formation of the parent hydantoin ring. The ultimate product of this pathway is 5,5-dimethylhydantoin. nih.govarcjournals.org

Ring-Opening Pathway: A second, competing pathway involves the hydrolytic opening of the hydantoin ring itself. epa.govepa.gov This reaction is more prevalent with the dichlorinated analogue and is influenced by pH, being more significant at pH 5 and 7 than at pH 9. epa.gov The identified products of this pathway include N-chloroimine acetone (B3395972), carbon dioxide, ammonia, and chloride ions. epa.govepa.gov The N-chloroimine intermediate can subsequently hydrolyze to form a ketone (acetone). epa.gov

Identified Hydrolytic Decomposition Products
Decomposition PathwayIdentified ProductsSource Citation
DehalogenationMonochloro-5,5-dimethylhydantoin epa.govepa.gov
5,5-Dimethylhydantoin nih.govarcjournals.org
Ring-OpeningN-chloroimine acetone epa.govepa.gov
Carbon Dioxide epa.govepa.gov
Ammonia epa.gov
Chloride Ion epa.govepa.gov

Photolytic and Radiolytic Degradation Mechanisms

The degradation of this compound can be accelerated by high-energy inputs such as ultraviolet light (photolysis) or gamma radiation (radiolysis).

Information regarding the specific mechanisms of radiolytic degradation of this compound is not extensively detailed in the reviewed literature. In general, radiolysis of organic compounds in aqueous solutions involves reactions with the primary products of water radiolysis (e.g., hydrated electrons, hydroxyl radicals, and hydrogen atoms), which would be expected to react readily with the N-halamine, leading to its decomposition.

Influence of Light Exposure on N-Cl Bond Stability

The stability of the nitrogen-chlorine (N-Cl) bond in this compound and related N-chlorohydantoin compounds is significantly influenced by exposure to light, particularly ultraviolet (UV) radiation. Research on analogous compounds, such as 1-chloro-3,5,5-trimethylhydantoin, demonstrates that exposure to UVA irradiation leads to a measurable loss of oxidative chlorine, indicating the cleavage of the N-Cl bond. This photosensitivity is a critical factor in the compound's reactivity and degradation pathways.

Studies comparing the stability of different N-chlorohydantoin isomers have revealed that the position of the chlorine atom on the hydantoin ring affects its photostability. For instance, experimental and computational studies on trimethyl-substituted N-chlorohydantoins found that the 1-chloro isomer is more stable under UVA exposure than the 3-chloro isomer. Phenyl substitution at the 5-position of the hydantoin ring has also been shown to weaken the N-Cl bond at the 1-position, leading to decreased stability upon exposure to ultraviolet light.

However, the impact of light can be dependent on the concentration of the compound. One study noted that for a formulation containing 1,3-dichloro-5,5-dimethylhydantoin (B105842), exposure to sunlight had little effect on the degradation of the active ingredients at high concentrations. This suggests that at lower, use-level concentrations, photodegradation may be more significant. Deficiencies in early photodegradation studies, such as the use of impure materials and improper simulation of sunlight, have highlighted the need for carefully controlled experiments to accurately determine the effects of light on N-Cl bond stability.

Quantum Yields and Degradation Rates under Irradiation

The quantum yield (Φ) is a critical parameter for quantifying the efficiency of a photochemical reaction, representing the number of molecules undergoing a specific reaction for each photon absorbed. While specific quantum yield values for the photodegradation of this compound are not extensively documented in the literature, studies on related N-chloro compounds and inorganic chloramines provide insight into their photochemical efficiency.

For example, inorganic chloramines are known to be effectively degraded by UV irradiation, with apparent quantum yields for monochloramine (NH₂Cl) and dichloramine (NHCl₂) being approximately 0.50 and 1.06 mol einstein⁻¹, respectively, under low-pressure UV lamps. nih.gov Trichloramine (NCl₃) exhibits even faster depletion, with a quantum yield greater than 2 mol einstein⁻¹. nih.gov These values indicate that N-Cl compounds can be highly susceptible to photolysis. The degradation of related hydantoin compounds, such as 5,5-diphenylhydantoin, is significantly more effective under UV/chlorination conditions compared to UV irradiation alone, with the degradation rate increasing with higher concentrations of free active chlorine. nih.gov

The rate of photodegradation is often described using pseudo-first-order kinetics. nih.gov For many organic micropollutants treated with UV-based advanced oxidation processes, the degradation rate constant is a key metric. For instance, in a study on a different compound, the degradation rate constant under a UV/chlorine process was determined to be 2.20 (± 0.01) × 10⁻¹ min⁻¹. mdpi.com While direct kinetic data for this compound is sparse, a photodegradation study on its parent compound, 5,5-dimethylhydantoin, found it to be stable after 30 days of exposure to a Xenon lamp. epa.gov This suggests that the N-Cl bond is the primary site of photochemical activity.

Chlorine Atom Migration and Rearrangement Processes

A significant consequence of UVA irradiation on certain N-chlorohydantoins is the induction of chlorine atom migration and molecular rearrangement. science.govresearchgate.net Experimental and computational studies on trimethyl-substituted N-chlorohydantoins have observed an intriguing reaction under UVA light that results in the formation of both rearranged and dechlorinated products. science.govresearchgate.net

Two primary mechanisms have been proposed to explain these chlorine rearrangements:

Intramolecular Pathway: This mechanism involves a hydrogen atom undergoing a series of sigmatropic shifts. science.govresearchgate.net For example, an oxygen radical could abstract a hydrogen atom from a neighboring methyl group, creating a methylene (B1212753) radical. This radical could then be rapidly chlorinated, followed by tautomerization to yield the rearranged product. researchgate.net

Intermolecular Pathway: This pathway involves a radical abstracting a hydrogen atom from an adjacent molecule. science.govresearchgate.net

Reaction Kinetics and Thermodynamics of this compound Transformations

Rate Law Determination and Order of Reactions

The rate law of a reaction describes the relationship between the rate of the reaction and the concentration of the reactants. For transformations involving N-chlorohydantoins, the reaction order provides insight into the molecularity of the rate-determining step. Kinetic studies on the oxidation of various substrates by the closely related compound 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) have shown that the reaction order with respect to the N-chlorohydantoin is typically first-order.

The general form of the rate law for a reaction where 'A' is the reactant is given by: Rate = k[A]ⁿ where 'k' is the rate constant and 'n' is the reaction order.

Reactant (N-Chlorohydantoin)SubstrateObserved Order of Reaction
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)ℓ–alanine, ℓ–glycine, ℓ–valineFirst-order with respect to DCDMH
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)p-nitroacetophenoneFollows Michaelis-Menten kinetics (complex order)

Activation Energies and Transition State Analysis

Activation energy (Ea) and the Gibbs free energy of activation (ΔG‡) are fundamental thermodynamic barriers that must be overcome for a reaction to occur. Transition state analysis, often aided by computational chemistry, helps to elucidate reaction mechanisms by characterizing the high-energy transition state structure.

For this compound and its analogs, computational studies have been crucial in determining these parameters. DFT calculations have been used to predict the activation barriers for various transformations. For example, in the base-induced dechlorination of N-chlorohydantoins, the calculated ΔG‡ for the scission of the N-Cl bond in this compound is 47.7 kcal/mol. researchgate.net This relatively high barrier is indicative of the stability of the N1-chloro position compared to the N3-chloro position (ΔG‡ of 37.8 kcal/mol for 3-chloro-5,5-dimethylhydantoin). researchgate.net

In the context of the photo-induced chlorine migration, activation energies for the proposed intra- and intermolecular pathways have been calculated. The intermolecular route was found to have a lower absolute ΔG‡, making it the more kinetically favorable mechanism. science.gov

TransformationCompoundCalculated ParameterValue (kcal/mol)
Base-induced DechlorinationThis compoundΔG‡47.7
Base-induced Dechlorination3-chloro-5,5-dimethylhydantoinΔG‡37.8
Intramolecular H-atom transfer (photo-induced)1-chloro-3,5,5-trimethylhydantoinΔG‡40.4

Influence of pH, Temperature, and Ionic Strength on Reactivity

pH: The pH of the solution plays a critical role. In the oxidation of substrates by DCDMH, the reaction is often catalyzed by H⁺ ions, indicating that reactivity increases in acidic conditions. pnas.org Conversely, the hydrolytic stability of N-halo compounds can also be pH-dependent. For the related compound 1-bromo-3-chloro-5,5-dimethylhydantoin, it has been suggested that hydrolytic degradation can be minimized at an acidic pH of 5. nih.gov Studies on the degradation of 5,5-diphenylhydantoin by UV/chlorination also found the process to be more favorable under acidic conditions. nih.gov

Temperature: As with most chemical reactions, temperature has a direct effect on the reaction kinetics of N-chlorohydantoins. Kinetic studies are typically conducted at a constant, controlled temperature because an increase in temperature generally leads to an increase in the reaction rate constant, as described by the Arrhenius equation. nih.govresearchgate.net

Ionic Strength: The ionic strength of the medium, which is a measure of the concentration of ions in a solution, can also affect reaction rates, particularly for reactions involving ionic species. Kinetic studies of DCDMH often maintain a constant ionic strength to ensure reproducible results. pnas.org Changes in the solvent composition, such as increasing the percentage of acetic acid in an aqueous solution, have been observed to decrease the reaction rate, suggesting that the reaction is of an ion-dipole type. pnas.org

Comparative Mechanistic Studies with Other N-Halogenated Hydantoins

The reactivity of this compound (MCDMH) is best understood when contextualized by comparative studies with other N-halogenated hydantoins. Variations in the number and type of halogen atoms, as well as the substituents on the hydantoin ring, lead to significant differences in their reaction mechanisms, kinetics, and efficacy as halogenating or oxidizing agents. These comparisons are crucial for tailoring the reagent to specific applications.

The primary mechanistic pathway for the reactivity of N-halogenated hydantoins in aqueous media involves the hydrolysis of the nitrogen-halogen (N-X) bond to release hypohalous acids (HOX). The potency of these compounds is largely dependent on the rate and extent of this release, and the nature of the released halogen species.

In acidic conditions, the hypohalous acid can be protonated to form a more potent electrophilic species (e.g., H₂OCl⁺), which enhances its oxidative capacity. The general mechanism can be outlined as:

Hydrolysis: R-NX + H₂O ⇌ R-NH + HOX

Protonation (in acidic media): HOX + H⁺ ⇌ H₂OX⁺

The structure of the hydantoin derivative directly influences these equilibria and the subsequent reactivity of the released halogen species.

Comparison Based on Halogen Type: N-Chloro vs. N-Bromo Derivatives

A significant determinant of reactivity is the identity of the halogen atom attached to the nitrogen. N-bromo hydantoins are generally more reactive than their N-chloro counterparts. This is attributed to the lower bond energy of the N-Br bond compared to the N-Cl bond, making the bromine more readily available for transfer.

A study comparing the reaction of various N-halogenated compounds with peptone in aqueous solution established a clear reactivity scale. The findings indicated that N-bromo compounds are more potent than N-chloro compounds. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and N-bromo-N'-chloro-dimethylhydantoin showed greater reactivity than 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).

The enhanced reactivity of brominated hydantoins like 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is also evident in their application as disinfectants. BCDMH releases both hypobromous acid (HOBr) and hypochlorous acid (HOCl). The released HOCl can then oxidize bromide ions (Br⁻), which are formed after HOBr oxidizes a substrate, regenerating the more potent HOBr. This synergistic action makes mixed halogen hydantoins particularly effective.

Table 1: Comparative Reactivity of N-Halogenated Compounds with Peptone
CompoundRelative ReactivityKey Mechanistic Feature
Dibromoisocyanuric acidVery HighRapid release of bromine.
BromineHighDirect and fast-acting oxidant.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)HighEffective N-Br bond hydrolysis.
N-bromo-N'-chloro-dimethylhydantoinModerate-HighCombined reactivity of N-Br and N-Cl bonds.
ChlorineModerateStandard chlorinating agent.
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)Low-ModerateControlled release of chlorine.
IodineLowLess potent oxidant in this context.

Comparison Based on Degree of Halogenation: Monochloro- vs. Dichloro-hydantoins

The number of chlorine atoms on the hydantoin ring also plays a critical role in the compound's reactivity. 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) possesses two N-Cl bonds, making it a more potent source of active chlorine than the subject compound, this compound.

Computational studies on the chlorination of 5,5-dimethylhydantoin suggest a stepwise mechanism where the N3 nitrogen is chlorinated first, followed by the N1 position to yield the dichloro derivative. This implies a difference in the reactivity of the two nitrogen positions, which could influence the stepwise release of chlorine from DCDMH. In many oxidation reactions, DCDMH acts as a source of a chloronium ion (Cl⁺) or its hydrated forms, HOCl and H₂OCl⁺. Kinetic studies involving DCDMH in the oxidation of chalcones have shown the reaction to be first-order with respect to the oxidant, indicating its direct involvement in the rate-determining step.

The presence of two chlorine atoms in DCDMH allows for a higher potential active halogen content compared to MCDMH. This generally translates to a greater oxidizing capacity under similar conditions.

Comparison Based on Ring Substitution

The substituents at the 5-position of the hydantoin ring can also modulate reactivity, although this effect is generally less pronounced than the nature of the halogen. For instance, commercial formulations have included both 1,3-dichloro-5,5-dimethylhydantoin and 1,3-dichloro-5-ethyl-5-methylhydantoin. While detailed comparative mechanistic studies are scarce, it is understood that the alkyl groups at the 5-position primarily influence the compound's physical properties, such as solubility and stability. However, they can exert subtle electronic effects on the N-Cl bond strength, potentially leading to minor differences in the rate of hydrolysis and halogen release.

Table 2: Mechanistic Comparison of Selected N-Halogenated Hydantoins
CompoundPrimary Active Species ReleasedRelative Reactivity ProfileNoteworthy Mechanistic Aspects
This compound (MCDMH)HOClModerateActs as a controlled, single-equivalent source of electrophilic chlorine.
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)HOCl, H₂OCl⁺ (in acid)HighProvides two equivalents of active chlorine; reactivity is enhanced in acidic media.
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)HOBr, HOClVery HighSynergistic action where HOCl regenerates the more potent HOBr oxidant.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)HOBrVery HighActs as a powerful and rapid source of electrophilic bromine.

Applications of 1 Chloro 5,5 Dimethylhydantoin in Chemical Transformations

Role as an Oxidizing Agent in Organic Synthesis

N-chlorohydantoins are effective oxidizing agents for a variety of functional groups. The oxidizing power is derived from the positive oxidation state of the chlorine atom attached to the nitrogen. In these reactions, the N-Cl bond is cleaved, and the chlorine atom is reduced, while the substrate is oxidized.

N-halo reagents, including DCDMH, have been successfully employed for the oxidation of numerous functional groups. researchgate.netscielo.br A significant application is the conversion of alcohols to their corresponding carbonyl compounds. scielo.br For instance, secondary alcohols can be oxidized to ketones efficiently under solvent-free conditions using stoichiometric amounts of DCDMH. researchgate.netscielo.br Kinetic studies on the oxidation of unsaturated alcohols, such as crotyl and cinnamyl alcohol, by DCDMH show that the reaction proceeds to afford the corresponding aldehydes in good yields. ijsdr.org The mechanism is believed to involve the formation of a complex between the alcohol and the N-halo compound, followed by a rate-determining step involving the cleavage of the α-C-H bond. ijsdr.org

Other functional groups susceptible to oxidation by this class of reagents include oximes, which are readily converted to their parent carbonyl compounds, and urazoles, which are oxidized to triazolinediones. researchgate.netnih.govsigmaaldrich.com Kinetic measurements have also been performed on the oxidation of α-amino acids like alanine, glycine, and valine by DCDMH in the presence of an acid catalyst. indexcopernicus.comarcjournals.org

Substrate (Functional Group)Oxidizing AgentProductKey ConditionsReference
Secondary Alcohols (e.g., Benzhydrol)DCDMHKetones (e.g., Benzophenone)Solvent-free, 70-80 °C researchgate.netscielo.br
Unsaturated Alcohols (e.g., Cinnamyl alcohol)DCDMHUnsaturated Aldehydes (e.g., Cinnamaldehyde)Aqueous acetic acid ijsdr.org
OximesDCDMHCarbonyl CompoundsNot specified researchgate.netnih.gov
α-Amino Acids (e.g., Alanine)DCDMHAldehydesAqueous acetic acid, H+ catalyst indexcopernicus.comarcjournals.org
UrazolesDCDMHTriazolinedionesSolution or solvent-free nih.govsigmaaldrich.com

A key advantage of hydantoin-based oxidants is their potential for selectivity. In the oxidation of oximes with DCDMH, the reaction can be performed selectively in the presence of other oxidizable functional groups, such as alcohols and alkenes. researchgate.net This chemoselectivity is valuable in the synthesis of complex molecules where protecting groups might otherwise be required. Similarly, the oxidation of benzylic alcohols to benzaldehydes can be achieved with high selectivity using related N-halo reagents, controlling the over-oxidation to carboxylic acids by careful choice of solvent and reaction time. tandfonline.com

Halogenation Reactions in Synthetic Chemistry

As N-chloro compounds, hydantoins are fundamentally halogenating agents. They serve as electrophilic halogen sources for the substitution of hydrogen atoms on both nitrogen and carbon atoms.

The synthesis of 1-chloro-5,5-dimethylhydantoin itself is an example of N-halogenation, typically achieved by treating 5,5-dimethylhydantoin (B190458) with a chlorinating agent like trichloroisocyanuric acid (TCCA) or sodium hypochlorite (B82951). nih.gov By extension, these reagents can transfer their electrophilic chlorine to other nitrogen-containing substrates. While specific studies detailing the use of this compound for the N-halogenation of other amines or amides are not prevalent, the general reactivity pattern of N-halamines supports this capability. Recent advancements have shown that enzymes, specifically vanadium-dependent haloperoxidases, can perform selective N-halogenation on substrates like benzamidines, highlighting a biocatalytic approach to forming N-Cl bonds. nih.gov

The C-halogenation of organic molecules is a cornerstone of synthetic chemistry, and N-chlorohydantoins are effective reagents for this purpose. arcjournals.org

Aliphatic Systems: A prominent application is the α-chlorination of ketones and other carbonyl compounds. researchgate.netlibretexts.org The reaction typically proceeds via an enol or enolate intermediate, which attacks the electrophilic chlorine of the hydantoin (B18101). semanticscholar.org For example, various acetophenones and aliphatic ketones can be converted to their α,α-dichloro derivatives in high yields using DCDMH in the presence of a copper(II) triflate catalyst. ncl.res.in This method is notable for its excellent product selectivity and tolerance of various functional groups on the aromatic ring of acetophenones. In some cases, the degree of chlorination (mono- vs. di-substitution) can be controlled by the choice of catalyst and solvent system. researchgate.net

SubstrateReagent SystemProduct TypeYield (%)Reference
AcetophenoneDCDMH, Cu(OTf)2α,α-Dichloroacetophenone92
4-MethylacetophenoneDCDMH, Cu(OTf)2α,α-Dichloro-4-methylacetophenone94
4-ChloroacetophenoneDCDMH, Cu(OTf)2α,α,4-Trichloroacetophenone90
CyclohexanoneDCDMH, Cu(OTf)2α,α-Dichlorocyclohexanone72
ChalconeDCDMH, Cu(OTf)2α,α-Dichlorochalcone87

Aromatic Systems: N-chlorohydantoins like DCDMH can also be used for the electrophilic chlorination of electron-rich aromatic rings. rsc.orgthieme-connect.de These reactions often require activation by a Brønsted or Lewis acid to enhance the electrophilicity of the chlorine atom.

Achieving selectivity in halogenation is a significant challenge in organic synthesis. nih.govprinceton.edusioc-journal.cn Research into the reactivity of N-chlorohydantoins has provided insights into controlling these reactions. In the case of DCDMH, the two chlorine atoms are not chemically equivalent. Studies on asymmetric chlorolactonization have shown that the chlorine atom at the N3 position is the one delivered to the substrate, while the chlorine at the N1 position acts primarily as an inductive activator, increasing the electrophilicity of the N3 chlorine. msu.edu

This finding has direct implications for the reactivity of this compound. As this compound possesses only the N1 chlorine, it is expected to be a significantly less reactive electrophilic chlorinating agent than its dichloro counterpart. msu.edu For instance, a related mono-chloro species, 1-chloro-N3-methyl-5,5-dimethylhydantoin, was found to be almost inactive in the chlorolactonization reaction. msu.edu This difference in reactivity could be exploited for selective transformations where a milder chlorinating agent is required. Regiocontrol can also be influenced by catalysts; the Cu(OTf)2-catalyzed α-chlorination of ketones, for example, is highly selective for the α-position, deactivating the aromatic ring towards electrophilic substitution.

Catalytic Roles in Chemical Processes

While this compound is primarily recognized for its role in creating biocidal materials, related N-halo hydantoin compounds have demonstrated utility as catalysts and reagents in various organic syntheses, particularly in oxidation reactions. The catalytic activity often stems from the compound's ability to act as a source of positive halogen (Cl+).

As a Co-catalyst or Initiator in Various Reactions

Though direct evidence for this compound as a catalyst is limited in available literature, its close analog, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), is a moderate oxidant used as a chlorinating and oxidizing agent for organic substrates. arcjournals.org The hydrolysis of DCDMH can lead to the formation of active positive halogen species like HOCl and H₂O⁺Cl, which are instrumental in these reactions. arcjournals.org

Research has demonstrated the catalytic potential of di-halogenated hydantoins in several transformations:

Oxidation of Alcohols: Both 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and DCDMH have been used for the efficient oxidation of secondary alcohols to ketones under solvent-free conditions. scielo.br

Hantzsch Condensation: DCDMH and DBDH have served as effective, non-toxic, and neutral catalysts for the one-pot synthesis of polyhydroquinoline and 1,8-dioxodecahydroacridine derivatives. scielo.org.mx

Oxidation of Chalcones: Mechanistic studies have been conducted on the oxidation of chalcones by DCDMH in an aqueous acetic acid medium. asianpubs.org

These examples, centered on the di-halogenated analogs, suggest that N-chloro-hydantoins can initiate reactions by providing an electrophilic chlorine atom.

Modulation of Reaction Selectivity and Efficiency

N-chlorinated hydantoins have been shown to influence the selectivity and efficiency of chemical reactions. The structure of the hydantoin can be modified to tune its reactivity, thereby controlling the outcome of the reaction.

In the context of asymmetric chlorolactonization, the choice of the N-chlorinated hydantoin reagent is crucial for achieving high enantioselectivity. msu.edu Studies have shown that dichlorohydantoins, in conjunction with a catalyst, can facilitate these reactions with good conversions and enantioselectivities. acs.org For instance, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) was found to be a milder and more selective reagent than sulfuryl chloride in the selective chlorination of a complex quinolone derivative. nih.gov

The efficiency of these reagents is also noteworthy. The use of DBDMH and DCDMH for the oxidation of secondary alcohols provides high yields in short reaction times under solvent-free conditions, highlighting an efficient and cleaner reaction profile. scielo.br The reactivity and selectivity can be attributed to the nature of the N-Cl bond, which dictates its ability to deliver a "Cl+" equivalent. The electrophilicity of the chlorine atom can be influenced by substituents on the hydantoin ring, allowing for modulation of the reaction. msu.edu

Polymer Chemistry and Materials Science Applications

This compound is a key compound in the development of advanced functional materials, particularly those with antimicrobial properties. Its ability to be incorporated into or onto polymeric structures to form N-halamine moieties is the basis for these applications.

Incorporation into N-Halamine Polymers and Coatings

N-halamines are compounds containing one or more nitrogen-halogen covalent bonds that act as effective and rechargeable biocides. The hydantoin ring is a stable precursor for N-halamine structures. The process typically involves synthesizing a polymer with pendant 5,5-dimethylhydantoin groups. Subsequently, these precursor polymers are treated with a chlorine source, such as sodium hypochlorite (bleach), to convert the N-H bond on the hydantoin ring into a biocidal N-Cl bond. researchgate.net

A common strategy involves preparing derivatives of 5,5-dimethylhydantoin that can be polymerized or grafted onto other polymers. For example, 3-alkyl-5,5-dimethylhydantoin derivatives can be synthesized and then chlorinated to produce 1-chloro-3-alkyl-5,5-dimethylhydantoin, which can be used as an antimicrobial additive for polymeric materials. researchgate.net

Table 1: Examples of Hydantoin Derivatives Used in N-Halamine Polymers

Hydantoin Derivative PrecursorPolymer SystemMethod of IncorporationResulting N-Halamine
3-Alkyl-5,5-dimethylhydantoinVarious PolymersAdditive1-Chloro-3-alkyl-5,5-dimethylhydantoin
Polymerizable HydantoinsPolystyreneGraftingCross-linked Polystyrene with N-halamine
1-(hydroxymethyl)-5,5-dimethylhydantoinChitosanChemical ModificationChitosan with N-halamine functionality

Surface Modification and Functionalization of Materials

Instead of being mixed into the bulk of a polymer, this compound precursors can be used to functionalize only the surface of a material. This approach imparts antimicrobial properties to the material without altering its bulk characteristics.

The process involves covalently attaching 5,5-dimethylhydantoin, as an N-halamine precursor, to the surface of a substrate. This can be achieved through various chemical strategies, often using crosslinking agents. Following the attachment of the precursor, a simple treatment with a chlorine solution converts the surface-bound hydantoin groups into active N-halamine structures. researchgate.net This method has been successfully applied to a variety of materials, including:

Polyurethane sponge foams researchgate.net

Polystyrene membranes researchgate.net

Polyethylene fibers

This surface modification creates a durable and often rechargeable antimicrobial functionality. The biocidal activity can be restored by re-exposing the material to a chlorine source after the initial chlorine has been consumed.

Fabrication of Reactive Filtration Media

The antimicrobial properties of materials functionalized with this compound are highly applicable to water purification technologies. By incorporating these active N-halamine structures into filtration media, reactive filters can be created that actively kill waterborne pathogens upon contact.

These materials are designed to eliminate microorganisms as contaminated water flows through the filter. researchgate.net The mechanism involves the transfer of the active chlorine from the N-halamine to the microbial cells, leading to rapid inactivation. This technology provides a method for point-of-use water disinfection, which is critical for preventing the spread of waterborne diseases.

Environmental Fate and Transformation Pathways of 1 Chloro 5,5 Dimethylhydantoin

Degradation Kinetics and Persistence in Environmental Compartments

The persistence of 1-chloro-5,5-dimethylhydantoin and its degradates varies significantly between aquatic and terrestrial environments. The parent compound is transient in water, while its primary breakdown product shows considerable stability in soil and sediment.

In aquatic systems, halogenated hydantoins like this compound undergo rapid degradation. The primary mechanism of dissipation is hydrolysis, which involves the cleavage of the nitrogen-halogen bond. nih.govregulations.gov This reaction releases the active halogen (chlorine) and results in the formation of 5,5-dimethylhydantoin (B190458) (DMH). nih.govregulations.gov The released chlorine reacts with water to form hypochlorous acid (HOCl), the active biocidal agent. nih.gov

Parameter Finding Reference Compound(s)
Primary Dissipation Pathway HydrolysisHalogenated Hydantoins
Primary Degradation Product 5,5-dimethylhydantoin (DMH)Halogenated Hydantoins
Hydrolysis Half-Life (Parent) < 1 dayBCDMH
Hydrolysis Stability (Degradate) Stable over 30 days5,5-dimethylhydantoin (DMH)

In contrast to its rapid degradation in water, the principal degradate, 5,5-dimethylhydantoin (DMH), is significantly more persistent in soil and sediment. Environmental fate studies indicate that DMH degrades very slowly in both aerobic and anaerobic soil conditions, with a calculated half-life exceeding one year. epa.gov

In an aerobic soil metabolism study, 82.6% of the parent DMH was still present after a one-year period. epa.gov Similarly, in an anaerobic aquatic metabolism study, which simulates flooded soil or sediment conditions, 84.1% of the initial DMH remained after one year. epa.gov These findings highlight the recalcitrant nature of DMH in terrestrial and sediment environments. Furthermore, DMH is characterized by very high mobility in soil, suggesting a potential for leaching. epa.gov

Environmental Compartment Condition Half-Life (t½) Finding
SoilAerobic> 1 year82.6% of DMH remained after 1 year.
Flooded Soil / SedimentAnaerobic> 1 year84.1% of DMH remained after 1 year.

Identification and Characterization of Environmental Degradation Products

The degradation of this compound leads to distinct sets of products depending on the environmental conditions and the concentration of the parent compound. The primary transformation involves dehalogenation to form stable hydantoin (B18101) derivatives, while secondary pathways can lead to the opening of the hydantoin ring.

The most significant environmental transformation product of this compound is 5,5-dimethylhydantoin (DMH). regulations.govepa.gov This occurs through rapid hydrolysis in aquatic environments, where the chlorine atom is cleaved from the hydantoin ring. nih.govepa.gov The process begins with the fast conversion of the di-halogenated parent compound to a mono-halogenated intermediate, which is then more slowly dehalogenated to form the stable DMH molecule. epa.gov Because this transformation is rapid upon dilution in water, DMH is considered the primary residue of concern in the environment. regulations.govepa.gov

Under specific conditions, such as high concentrations and the absence of a "halogen demand" (substances that would be readily oxidized), the degradation of this compound can proceed through a secondary pathway involving the opening of the hydantoin ring. epa.govepa.gov This pathway yields a different suite of degradation products, including N-chloroimines and ketones. epa.govepa.gov Further breakdown of these intermediates can produce simpler molecules such as acetone (B3395972), carbon dioxide, and ammonia. epa.gov However, research indicates that at the lower concentrations typical of disinfectant use, this ring-opening pathway is less significant, and the formation of these products is limited. epa.gov At these "use" concentrations, the primary degradation pathway remains the dehalogenation of the intact hydantoin ring. epa.gov

Pathway Conditions Primary Products
Dehalogenation Typical "use" concentrations in water5,5-Dimethylhydantoin (DMH), Mono-chlorinated hydantoins
Ring-Opening High concentrations, no halogen demandN-chloroimines, Ketones, Acetone, Carbon Dioxide, Ammonia

Biotransformation Pathways

While abiotic processes like hydrolysis and photolysis are significant, biotransformation by microorganisms also contributes to the ultimate fate of this compound and its degradation products in the environment.

Microbial Degradation in Aquatic and Soil Environments

The parent compound, this compound, is expected to be short-lived in most aquatic and soil environments due to its rapid hydrolysis to 5,5-dimethylhydantoin (DMH) regulations.gov. Therefore, the focus of microbial degradation shifts to its primary, more persistent degradate, DMH.

Studies on the microbial degradation of DMH have shown it to be a slow process. In aerobic soil metabolism studies, DMH degraded with a half-life of more than one year epa.gov. Similarly, under anaerobic aquatic conditions, the half-life was also determined to be greater than one year epa.gov. Another source indicates a wide range of potential biodegradation half-lives for DMH, from as short as 5 days in a setting with activated sludge to 194 days in static tests with sewage inoculum, highlighting the dependency on environmental conditions and microbial populations nih.gov. The slow degradation suggests that while microorganisms can eventually break down the hydantoin ring, it is a recalcitrant structure in both soil and aquatic systems.

Table 2: Microbial Degradation Half-life of 5,5-dimethylhydantoin (DMH)

EnvironmentConditionHalf-lifeReference
SoilAerobic> 1 year epa.gov
AquaticAnaerobic> 1 year epa.gov
WaterActivated Sludge (SCAS test)5 days nih.gov
WaterSewage Inoculum (Static test)194 days nih.gov

Enzymatic Transformation Processes

The microbial breakdown of compounds like this compound is mediated by specific enzymes. The key chemical bonds susceptible to enzymatic attack in the parent molecule and its degradate (DMH) are the nitrogen-chlorine (N-Cl) bond and the amide bonds within the hydantoin ring.

Hydrolases are a broad class of enzymes that use water to break chemical bonds and are central to the bioremediation of many pollutants researchgate.netcreative-enzymes.com. The cleavage of the N-Cl bond is a crucial first step. While this occurs rapidly via abiotic hydrolysis, enzymatic dehalogenation could also play a role. More significantly, the breakdown of the stable hydantoin ring would require enzymes such as hydantoinases or other amidases. These enzymes catalyze the hydrolysis of the cyclic amide bonds cam.ac.uk. For many pesticides, enzymes belonging to the α/β hydrolase superfamily have been shown to evolve capabilities to degrade them cam.ac.uk. While specific enzymes responsible for the degradation of this compound have not been identified, the process would likely involve a sequence of enzymatic reactions, starting with hydrolysis of the amide bonds to open the ring, followed by further degradation of the resulting linear compounds.

Adsorption and Desorption Behavior in Environmental Matrices

The transport and bioavailability of this compound and its degradates in the environment are heavily influenced by their tendency to adsorb to soil particles, sediments, and organic matter.

Interaction with Organic Matter and Mineral Surfaces

The mobility of an organic compound in soil is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption to organic carbon and thus high mobility. For the primary degradate, 5,5-dimethylhydantoin (DMH), the estimated Koc is 13, which suggests very high mobility in soil nih.gov. This indicates that DMH has a low affinity for soil organic matter and is likely to leach through the soil profile and potentially reach groundwater.

The adsorption of organic compounds is influenced by the characteristics of both the chemical and the soil. Soil organic matter (SOM) is a key sorbent for many organic pollutants mdpi.comut.ac.ir. However, for polar and water-soluble compounds like DMH, interaction with mineral surfaces, such as clays, can also be significant. The nature of these interactions can range from weak van der Waals forces to stronger interactions like hydrogen bonding with functional groups on mineral surfaces or organic matter ut.ac.ir. Given its low Koc value, the interactions of DMH with both organic matter and mineral surfaces are expected to be weak, leading to limited adsorption and a higher potential for transport in aqueous phases within the environment.

Table 3: Soil Mobility Potential of 5,5-dimethylhydantoin (DMH)

CompoundParameterValueImplicationReference
5,5-dimethylhydantoin (DMH)Organic Carbon Partition Coefficient (Koc)13 (estimated)Very High Mobility nih.gov

Mobility and Leaching Potential in Soils of this compound

Upon introduction into moist soil environments, this compound is expected to undergo rapid hydrolysis, similar to other halogenated hydantoins. This transformation process is a key determinant of its environmental fate, as the mobility of the resulting degradates will largely govern the movement of the initial substance through the soil profile. The primary degradation product of concern in this context is 5,5-dimethylhydantoin (DMH).

Research conducted by the U.S. Environmental Protection Agency (EPA) on 5,5-dimethylhydantoin has demonstrated its high mobility in various soil types. epa.gov Studies on the leaching and adsorption/desorption characteristics of ¹⁴C-labeled 5,5-dimethylhydantoin revealed that the compound is very mobile. epa.gov The adsorption of 5,5-dimethylhydantoin was found to increase with higher organic matter and clay content in the soil. epa.gov

The mobility of a chemical in soil is often described by its soil adsorption coefficient (Kd), which quantifies the partitioning of a substance between the soil and water phases. Lower Kd values are indicative of weaker adsorption to soil particles and, consequently, higher mobility. The table below presents the Kd values for 5,5-dimethylhydantoin in four different soil types as reported in EPA documents. epa.gov

Table 1: Soil Adsorption Coefficients (Kd) for 5,5-dimethylhydantoin in Various Soil Types

Soil Type Kd Value
Sandy Loam 0.051
Silt Loam 0.077
Loam 0.092
Clay Loam 0.138

Data sourced from a study performed by Analytical Bio-Chemistry Laboratories and submitted to the U.S. EPA. epa.gov

The low Kd values across all tested soil types underscore the limited adsorption of 5,5-dimethylhydantoin to soil particles, suggesting a high potential for movement with soil water.

Further evidence of the high mobility of 5,5-dimethylhydantoin comes from soil column leaching studies. These experiments simulate the movement of the chemical through a soil profile under the influence of water flow. The results of these studies, as summarized in the following table, show a high percentage of the applied 5,5-dimethylhydantoin being collected in the leachate, confirming its propensity to be transported through the soil. epa.gov

Table 2: Leaching of 5,5-dimethylhydantoin in Different Soil Columns

Soil Type Average Leachate Effluent (% of applied)
Sandy Loam 90.1%
Silt Loam >100%
Loam >100%
Clay Loam 95.2%

Data from a study acceptable to the U.S. EPA, satisfying their data requirements for mobility. epa.gov

In addition to the data on its primary degradation product, an estimated soil organic carbon-water partitioning coefficient (Koc) for the closely related compound 1-bromo-3-chloro-5,5-dimethylhydantoin is 10. nih.gov This low Koc value suggests that this compound is also expected to have very high mobility in soil. nih.gov Given the structural similarities, it is reasonable to infer that this compound would exhibit comparable mobility characteristics.

Analytical Chemistry of 1 Chloro 5,5 Dimethylhydantoin

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 1-Chloro-5,5-dimethylhydantoin from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like halohydantoins. Method development for this compound and related compounds typically focuses on reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Detailed research has been conducted on analogous compounds, such as 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), which provides a strong basis for developing methods for this compound. For instance, a common approach involves using a C18 stationary phase column, which consists of silica (B1680970) particles bonded with octadecylsilane. The mobile phase is typically a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The ratio of the organic to the aqueous phase is optimized to achieve the desired retention time and separation from other components in the sample.

For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones such as phosphoric acid. The development of a robust HPLC method ensures good selectivity, linearity, and repeatability for the quantification of the analyte.

Table 1: Representative HPLC Method Parameters for Halogenated Hydantoins

ParameterCondition
Column C18 (Octadecylsilane), 5 µm particle size
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Detection UV Detector
Notes For MS compatibility, phosphoric acid is replaced with formic acid.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation and definitive identification of volatile compounds. While hydantoins themselves are polar and may have low volatility, GC-MS analysis can be employed, often after a derivatization step to increase volatility and thermal stability. For instance, the degradation product of many halohydantoins, 5,5-dimethylhydantoin (B190458) (DMH), has been successfully quantified using GC-MS. researchgate.net

The GC separates the components of a mixture based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique "fingerprint" of the molecule, based on the mass-to-charge ratio of the fragments. This allows for highly confident identification of the compound. The US Environmental Protection Agency (EPA) strongly recommends GC-MS as a confirmatory method for identifying degradates and metabolites of hydantoin-based compounds. epa.gov

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in both the identification and quantification of the analyte. libretexts.org

Spectroscopic Methods for Structural Elucidation and Detection

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, differentiating it from its isomers, and determining its concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. For this compound, the key structural features can be confirmed by NMR. The two methyl groups at the C5 position are chemically equivalent and would therefore produce a single, sharp signal in the ¹H NMR spectrum. The position of this signal (chemical shift) would be influenced by the adjacent carbonyl groups.

NMR is particularly crucial for distinguishing between isomers, such as this compound and 3-Chloro-5,5-dimethylhydantoin. The position of the chlorine atom (on N1 or N3) creates a different electronic environment for the nearby atoms. This would result in distinct chemical shifts for the methyl groups and the carbon atoms of the hydantoin (B18101) ring in the ¹³C NMR spectrum. Advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously determine the connectivity of atoms, confirming which nitrogen atom is chlorinated. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
2 x -CH₃~1.5Singlet
-NH8-10Broad Singlet

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry can determine its exact molecular weight, allowing for the confirmation of its elemental formula (C₅H₇ClN₂O₂). nih.gov The monoisotopic mass of this compound is 162.0196 Da. nih.gov

When coupled with ionization techniques like electron ionization (EI), the molecule fragments in a predictable way. The fragmentation pattern for this compound would be expected to show characteristic losses, such as the loss of a chlorine atom (Cl•) or the cleavage of the hydantoin ring. Analysis of the mass spectrum of the related compound 1,3-dichloro-5,5-dimethylhydantoin (B105842) shows major fragments corresponding to the loss of chlorine and subsequent ring fragmentation, which provides a model for predicting the fragmentation of the monochlorinated version. chemicalbook.com

Tandem Mass Spectrometry (MS/MS) enhances selectivity and sensitivity. In this technique, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific daughter ion is monitored. This parent-daughter transition is highly specific to the target compound, reducing interferences from the sample matrix and allowing for very low detection limits, making it suitable for trace analysis.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The carbonyl (C=O) groups within the hydantoin ring act as chromophores, which are responsible for the absorption of UV light. According to the Beer-Lambert Law, the amount of light absorbed at a specific wavelength (λmax) is directly proportional to the concentration of the compound in a solution. This relationship allows for the quantitative determination of this compound concentration once a calibration curve is established. libretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show characteristic absorption bands confirming its structure. Key expected peaks include:

C=O Stretching: Strong absorption bands typically in the region of 1700-1780 cm⁻¹ corresponding to the two carbonyl groups in the hydantoin ring.

C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ region.

N-H Stretching: A band in the region of 3100-3300 cm⁻¹ for the N-H bond.

C-Cl Stretching: A peak in the lower wavenumber region, typically between 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond. spectroscopyonline.com

The IR spectrum of the related compound 1-bromo-3-chloro-5,5-dimethylhydantoin provides a reference for these characteristic vibrational frequencies. nist.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides valuable information about the elemental composition and chemical states of atoms on the surface of a material. While specific XPS studies focusing exclusively on this compound are not extensively available in the reviewed literature, analysis of related N-halamine compounds and chlorinated polymers provides insight into the expected spectroscopic features.

For N-halamine structures, XPS is instrumental in confirming the successful chlorination of precursor compounds. The presence of chlorine on the surface is a key indicator of the formation of the N-Cl bond, which is responsible for the antimicrobial activity of these compounds. The analysis of a polyacrylonitrile (B21495) (PAN) membrane functionalized with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), a closely related compound, revealed characteristic peaks for C 1s, O 1s, N 1s, and Cl 2p, confirming the presence of the N-halamine structure on the electrospun fibrous membrane nih.gov.

The high-resolution XPS spectra of these elements can provide detailed information about their chemical environment. The binding energy of the core electrons is sensitive to the oxidation state and the nature of the chemical bonds. For instance, the Cl 2p spectrum is expected to show a doublet (Cl 2p3/2 and Cl 2p1/2) at binding energies characteristic of a covalent N-Cl bond. Similarly, the N 1s spectrum would be expected to show a component at a binding energy indicative of nitrogen in the hydantoin ring and bonded to an electronegative chlorine atom.

Table 1: Expected XPS Peak Regions for this compound

ElementOrbitalExpected Binding Energy Range (eV)Chemical State Information
C1s284 - 289C-C, C-H, C-N, C=O
N1s399 - 402N-C, N-Cl
O1s531 - 534C=O
Cl2p199 - 202N-Cl

Note: The exact binding energies can vary depending on the specific chemical environment, surface charging, and instrument calibration.

The quantitative analysis of the peak areas in XPS spectra allows for the determination of the elemental composition on the surface. This can be used to assess the efficiency of the chlorination process and the stability of the N-Cl bond under various conditions.

Electrochemical Methods for Determination

Electrochemical methods offer a sensitive and often rapid means for the detection and quantification of electroactive species. This compound, containing an electrophilic chlorine atom, is amenable to electrochemical reduction, which forms the basis for its determination using techniques like voltammetry and amperometry.

Voltammetric Techniques

Voltammetric methods involve applying a varying potential to an electrode and measuring the resulting current. The potential at which the analyte is oxidized or reduced provides qualitative information, while the current is proportional to the analyte's concentration. For N-halamine compounds, the electrochemical reduction of the N-Cl bond is the primary reaction of interest.

While specific voltammetric studies on this compound are not widely reported, the principles of voltammetry suggest that it would exhibit a reduction peak at a potential characteristic of the N-Cl bond in the hydantoin ring structure. The exact peak potential would depend on the electrode material, pH, and solvent system used. The peak current in techniques like cyclic voltammetry or differential pulse voltammetry would be expected to show a linear relationship with the concentration of this compound over a certain range, enabling its quantification.

Amperometric Detection

Amperometric detection involves holding the electrode at a constant potential where the analyte of interest undergoes oxidation or reduction, and the resulting current is measured over time. This technique is particularly well-suited for flow systems, such as in high-performance liquid chromatography (HPLC) or flow injection analysis (FIA).

Amperometric sensors are widely used for the determination of residual chlorine in water, and the same principles can be applied to the detection of organic chloramines like this compound hach.comacs.orgconsumables.com. In this context, the sensor's working electrode is held at a potential sufficient to reduce the N-Cl bond. The measured current is directly proportional to the flux of the analyte to the electrode surface, and thus to its concentration in the sample. Amperometric methods are known for their high sensitivity and relatively low cost. However, they can be susceptible to interferences from other electroactive species that may be present in the sample matrix acs.org.

Development of Novel Analytical Probes and Sensors

The development of new analytical probes and sensors for disinfectants like this compound is driven by the need for rapid, selective, and on-site monitoring capabilities. Research in this area often focuses on creating sensors that can overcome the limitations of traditional analytical methods.

While specific sensors designed exclusively for this compound are not prevalent in the literature, the broader field of sensor development for residual chlorine and organic chloramines provides a framework for potential approaches. These include:

Electrochemical Sensors: As discussed previously, amperometric and voltammetric sensors form a major class of devices for detecting chlorine-containing compounds. Innovations in this area involve the use of novel electrode materials, such as chemically modified electrodes or nanomaterial-based electrodes, to enhance sensitivity, selectivity, and stability.

Optical Sensors: These sensors rely on changes in optical properties, such as color (colorimetric) or light emission (fluorometric or chemiluminescent), upon reaction with the analyte. For instance, a probe could be designed to undergo a specific reaction with the N-Cl group of this compound, leading to a measurable change in its absorbance or fluorescence spectrum.

Biosensors: These sensors utilize a biological recognition element, such as an enzyme or antibody, coupled to a transducer. While less common for small molecules like this compound, it is conceivable to develop an enzyme-based sensor where the analyte inhibits the enzyme's activity, with the degree of inhibition being proportional to its concentration.

The primary challenge in developing sensors for a specific N-halamine compound is achieving selectivity over other chlorine species, such as free chlorine and other organic and inorganic chloramines, which are often present in treated water.

Sample Preparation and Matrix Effects in Environmental and Synthetic Analyses

The accurate determination of this compound in environmental and synthetic samples is highly dependent on appropriate sample preparation and an understanding of potential matrix effects. The complexity of the sample matrix can significantly influence the analytical results, leading to either suppression or enhancement of the analytical signal wikipedia.orgbataviabiosciences.com.

Environmental Samples (e.g., Water and Wastewater):

Environmental water samples can contain a wide variety of organic and inorganic constituents that can interfere with the analysis of this compound. Sample preparation techniques are often necessary to remove these interfering components and to concentrate the analyte to a detectable level.

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and preconcentration of organic compounds from aqueous samples. A suitable sorbent material is chosen to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of an appropriate solvent.

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

Filtration: To remove particulate matter that could clog analytical instruments.

Matrix Effects:

Matrix effects can arise from various components in the sample that co-elute with the analyte and affect its ionization in mass spectrometry or its response in other detectors researchgate.netchromatographyonline.com. For instance, in the analysis of disinfectants in wastewater, high concentrations of dissolved organic matter and inorganic salts can lead to significant signal suppression in HPLC-MS analysis.

To mitigate matrix effects, the following strategies can be employed:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that closely resembles the composition of the samples being analyzed.

Standard Addition: Known amounts of the analyte are added to the sample, and the increase in signal is used to determine the original concentration. This method is effective at compensating for matrix effects but is more time-consuming.

Use of Internal Standards: A known amount of a compound with similar chemical properties to the analyte (but not present in the sample) is added to all samples and standards. The ratio of the analyte signal to the internal standard signal is then used for quantification, which can help to correct for variations in sample preparation and instrumental response.

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.

Synthetic Samples:

In the analysis of synthetic reaction mixtures, the matrix may be less complex than in environmental samples but can still present challenges. The presence of unreacted starting materials, byproducts, and catalysts can interfere with the quantification of this compound. Chromatographic techniques like Gas Chromatography (GC) and HPLC are essential for separating the target analyte from these other components prior to detection organomation.comresearchgate.netnih.govyoutube.com.

Computational and Theoretical Studies on 1 Chloro 5,5 Dimethylhydantoin

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, electronic distribution, and energy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules due to its favorable balance of computational cost and accuracy. A significant computational study on the chlorination of 5,5-dimethylhydantoin (B190458) to form its chlorinated derivatives, including 1-chloro-5,5-dimethylhydantoin, was conducted at the B3LYP/6-311+G(2d,p) level of theory. nih.govnih.gov This level of theory is widely used for its reliable results in predicting the geometries and energies of organic molecules. nih.gov

DFT calculations have been used to determine the ground state properties, such as optimized geometries, bond lengths, and charge distributions, of this compound and related species in its formation pathway. These fundamental properties are crucial for understanding the molecule's stability and reactivity.

Calculated Ground State Properties for Key Species in the Formation of this compound (B3LYP/6-311+G(2d,p))
SpeciesPropertyCalculated Value
5,5-dimethylhydantoin (Anion)N1-C2 Bond Length1.393 Å
N3-C2 Bond Length1.393 Å
This compoundN1-Cl Bond Length1.771 Å
N1-C2 Bond Length1.385 Å
1,3-Dichloro-5,5-dimethylhydantoin (B105842)N1-Cl Bond Length1.758 Å
N3-Cl Bond Length1.761 Å

High-Level Ab Initio Calculations for Benchmark Data

High-level ab initio methods, such as Coupled Cluster (CC) theory (e.g., CCSD(T)), provide the "gold standard" for accuracy in quantum chemistry and are often used to generate benchmark data against which less computationally expensive methods like DFT can be validated. These methods construct multi-electron wavefunctions to account for electron correlation with high precision. wikipedia.org While these methods are powerful, their high computational cost often limits their application to small and medium-sized molecules. wikipedia.org A comprehensive literature search did not yield specific high-level ab initio benchmark studies performed directly on this compound. Such studies would be valuable for definitively assessing the accuracy of DFT functionals for this class of N-halamine compounds.

Molecular Dynamics Simulations of Reactivity and Interactions

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. MD simulations model the movements of atoms and molecules over time, offering insights into dynamic processes, solvation, and intermolecular interactions.

Solvation Effects on Reaction Pathways

The solvent environment can profoundly influence chemical reactions. Computational models are used to simulate these effects, either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

The chlorination pathway of 5,5-dimethylhydantoin has been studied considering solvent effects. The use of a Conductor-like Polarizable Continuum Model (CPCM) for solvation revealed that the free energy profile of the reaction is significantly altered in solution compared to the gas phase. nih.govnih.gov When solvation free energies were added to the gas-phase free energies, a sharp decrease in free energy was noted along the SN2 reaction path, corresponding to the formation of the hydroxide (B78521) ion. nih.govnih.gov

Calculated Activation Free Energies (ΔG‡) for the Chlorination of 5,5-dimethylhydantoin Anion by HOCl
Computational ModelActivation Free Energy (kcal/mol)
Gas Phase (B3LYP/6-311+G(2d,p))13.1
CPCM Solvation Model12.7
Explicit Solvation (512 H₂O molecules)~12.7

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations are particularly well-suited for studying non-covalent interactions that govern how molecules interact with each other and potentially aggregate in solution. These simulations can provide detailed information on the formation, scale, and dynamics of aggregate formation. However, a review of the scientific literature found no specific MD studies focused on the intermolecular interactions and aggregation behavior of this compound. Research in this area would be beneficial for understanding its behavior in solution and its interactions with surfaces or biological macromolecules.

Prediction of Reaction Pathways and Transition States

A key application of computational chemistry is the prediction of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out.

For the formation of this compound, computational studies have detailed the mechanism of chlorination of its precursor, 5,5-dimethylhydantoin, using hypochlorous acid (HOCl). nih.govnih.gov The calculations show that initial direct chlorination at the N1 position (the nitrogen not adjacent to the dimethyl-substituted carbon) is kinetically unfavorable due to a high activation barrier. nih.govnih.gov

The predicted favorable pathway involves a multi-step process:

Deprotonation of the 5,5-dimethylhydantoin at the N3 position (the nitrogen adjacent to the dimethyl-substituted carbon). nih.gov

An SN2 reaction where the resulting hydantoin (B18101) anion attacks the HOCl, transferring a chloronium ion (Cl⁺) to the N3 nitrogen, forming 3-chloro-5,5-dimethylhydantoin. nih.govnih.gov

This is followed by chlorination at the N1 position to form the dichloro derivative, 1,3-dichloro-5,5-dimethylhydantoin. nih.govnih.gov

Finally, a conproportionation reaction between the dichloro derivative and the unchlorinated 5,5-dimethylhydantoin is calculated to be favorable, yielding this compound as the major product, which aligns with experimental observations. nih.gov

This computationally-derived mechanism highlights the sequential nature of the chlorination and explains the observed product distribution. nih.govnih.gov

Elucidation of Chlorination Mechanisms

The process by which 5,5-dimethylhydantoin is chlorinated to form this compound is complex. Computational studies, particularly using density functional theory (DFT), have been pivotal in unraveling the mechanistic pathways. nih.gov

A significant computational study on the chlorination of 5,5-dimethylhydantoin was performed at the B3LYP/6-311+G(2d,p) level of theory. nih.gov This research revealed that direct chlorination at the N1 position faces a high kinetic barrier. nih.gov Instead, a more favorable mechanism is proposed which proceeds through a dichloro intermediate. nih.gov

The proposed mechanism involves several key steps:

Deprotonation: The process begins with the deprotonation of the 5,5-dimethylhydantoin at the N3 position, which is computationally shown to be more favorable than deprotonation at the N1 position. nih.gov

Initial Chlorination: The resulting hydantoin anion undergoes an SN2 reaction, where a chloronium ion (Cl⁺) is transferred from a chlorinating agent like hypochlorous acid (HOCl) to the N3 nitrogen. This step forms 3-chloro-5,5-dimethylhydantoin. nih.gov

Second Chlorination: Subsequently, the N1 position is chlorinated to form the dichloro derivative, 1,3-dichloro-5,5-dimethylhydantoin. nih.gov

Conproportionation: Under conditions with a 1:1 molar ratio of the hydantoin and the chlorinating agent, the formed 1,3-dichloro-5,5-dimethylhydantoin acts as a chlorinating agent itself. It reacts with an unchlorinated 5,5-dimethylhydantoin molecule in a conproportionation reaction to yield two molecules of the thermodynamically favored product, this compound. nih.gov

This computationally derived mechanism explains the experimental observation that this compound is the major product, resolving previous ambiguities about the reaction pathway. nih.gov The inclusion of solvation effects in the calculations, using both continuum models (CPCM) and explicit water molecules, was crucial for accurately modeling the reaction's free energy profile. nih.gov

Table 1: Key Findings from Computational Study of 5,5-Dimethylhydantoin Chlorination
Mechanistic StepComputational FindingSignificance
Initial Site of AttackDeprotonation and subsequent chlorination are kinetically favored at the N3 position over the N1 position.Explains the formation of intermediates and contradicts a direct N1 chlorination pathway.
Key IntermediateFormation of 1,3-dichloro-5,5-dimethylhydantoin is a crucial step.Acts as the precursor to the final monochlorinated product.
Final Product FormationConproportionation between the dichloro intermediate and the parent hydantoin yields the N1-monochloro product.Accounts for the high yield of this compound observed experimentally.
Theoretical MethodDFT at the B3LYP/6-311+G(2d,p) level with solvation models.Provides robust and accurate energetic profiles for the reaction pathway.

Modeling of Degradation Pathways and Products

Computational modeling is also applied to predict the stability and degradation of this compound. The primary degradation pathway in aqueous environments is hydrolysis, which involves the cleavage of the N-Cl bond. Theoretical studies on N-chloro amides and related N-halamine structures provide a framework for understanding this process.

The hydrolysis of N-substituted amides can be modeled using DFT to calculate the activation energies for the reaction with water or hydroxide ions. researchgate.net For this compound, which possesses an N-chloro amide bond, the likely mechanism involves a nucleophilic attack on the chlorine atom by a water molecule or a hydroxide ion, leading to the release of hypochlorous acid (HOCl) or hypochlorite (B82951) (OCl⁻) and the regeneration of 5,5-dimethylhydantoin.

Computational studies on similar N-halamines indicate that the stability of the N-Cl bond varies based on the molecular structure (imide > amide > amine). researchgate.net As an N-chloro amide, the N-Cl bond in this compound is expected to be relatively stable compared to N-chloro imides (like 1,3-dichloro-5,5-dimethylhydantoin) but less stable than N-chloro amines. researchgate.net DFT calculations can quantify this by determining the bond dissociation energy (BDE) and the energy barriers for hydrolysis pathways. While specific DFT studies on the degradation of this compound are not extensively published, the principles from studies on other N-chloro compounds and organic pollutants suggest that such reactions are computationally feasible to model. researchgate.netnih.gov

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling uses computational methods to correlate the chemical structure of a molecule with its reactivity. This approach is valuable for understanding how modifications to the this compound scaffold would impact its chemical behavior.

Computational Assessment of Substituent Effects on N-Cl Bond Lability

The lability, or ease of cleavage, of the N-Cl bond is central to the function of this compound. Computational methods can precisely assess how different substituent groups on the hydantoin ring influence this property. This is typically achieved by calculating changes in the N-Cl bond length, bond dissociation energy (BDE), and the partial atomic charge on the chlorine atom.

Theoretical studies have shown that substituents can exert significant electronic effects. For instance, a computational study on a related hydantoin derivative indicated that placing a phenyl group at the C5 position can interact with the chlorine atom at N1, resulting in a less stable N-Cl bond. nih.gov

Generally, it is predicted that:

Electron-withdrawing groups (EWGs) substituted on the hydantoin ring would increase the positive partial charge on the chlorine atom (Cl⁺ character). This would make the chlorine more electrophilic and potentially increase its reactivity as a chlorinating agent, but it might not necessarily weaken the N-Cl bond itself.

Electron-donating groups (EDGs) would be expected to decrease the electrophilicity of the chlorine atom.

These relationships can be systematically quantified using DFT calculations to create predictive models for designing new hydantoin derivatives with tailored N-Cl bond lability.

Prediction of Reactivity Towards Various Substrates

Computational chemistry can predict the reactivity of this compound towards different biological and chemical substrates. The primary mode of action for N-halamines involves the transfer of the positive halogen (Cl⁺) to nucleophilic sites in target molecules, such as the thiol groups of cysteine residues in bacterial proteins. mdpi.com

The reaction between an N-chloro amide and a thiol can be modeled to determine the transition state and activation energy, thereby predicting the reaction rate. A combined kinetic and computational study on the reaction of N-phenylchloroacetamide with various thiols confirmed a concerted SN2 mechanism. Molecular modeling indicated an early transition state with respect to both the attacking thiolate and the leaving group.

By analogy, the reaction of this compound with a substrate like a thiol (R-SH) can be modeled as follows:

R-S⁻ + Cl-N(CO)R'₂ → [R-S···Cl···N(CO)R'₂]‡ → R-S-Cl + ⁻N(CO)R'₂

DFT calculations can be used to map the potential energy surface for this reaction with various substrates. By calculating the activation barriers for different substrates (e.g., thiols, amines, phenols), a reactivity profile can be computationally predicted. This allows for a theoretical screening of how this compound will interact with different functional groups, providing insight into its efficacy and selectivity as a disinfectant or chlorinating agent. nih.gov

Chemoinformatics and Database Analysis for Related Halogenated Hydantoins

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. This field is instrumental in identifying trends and relationships within a class of molecules like halogenated hydantoins.

By leveraging major chemical databases such as PubChem, ChEMBL, and ChemSpider, one can retrieve and analyze data for a wide array of halogenated hydantoin derivatives. neovarsity.org This analysis can include:

Structural Diversity: Assessing the variety of substituents at the N1, N3, and C5 positions of the hydantoin ring.

Physicochemical Properties: Calculating and comparing properties like molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors/acceptors across the series.

Data Mining: Searching for reported biological activity, such as antimicrobial efficacy, to identify structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic technique that has been applied to hydantoin derivatives. nih.govresearchgate.netnih.govresearchgate.net QSAR models use computed molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build mathematical models that predict a specific biological activity. For halogenated hydantoins, a QSAR model could be developed to predict antimicrobial potency based on descriptors related to the N-Cl bond strength, molecular size, and lipophilicity. Such models can guide the synthesis of new derivatives with potentially enhanced activity. nih.gov

Table 2: Application of Chemoinformatics to Halogenated Hydantoins
Chemoinformatics ApproachApplication to Halogenated HydantoinsPotential Outcome
Database Mining (e.g., PubChem, ChEMBL)Systematic search for all known hydantoin structures containing N-Cl, N-Br, or other halogen bonds.Creation of a focused library of related compounds for further analysis.
Physicochemical Property CalculationComputation of descriptors (logP, MW, TPSA, etc.) for the curated library of compounds.Understanding the chemical space occupied by this class of molecules.
QSAR ModelingCorrelating calculated molecular descriptors with experimentally determined antimicrobial activity.A predictive model to guide the design of new, more potent halogenated hydantoins.
Scaffold AnalysisIdentifying the core hydantoin structure and analyzing the frequency and type of substitutions.Revealing common structural motifs and identifying opportunities for novel designs.

Emerging Research Frontiers and Future Directions for 1 Chloro 5,5 Dimethylhydantoin

Integration with Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to remove organic and inorganic contaminants through the generation of highly reactive radicals, most notably the hydroxyl radical (•OH). The integration of 1-Chloro-5,5-dimethylhydantoin into AOPs represents a promising strategy for enhancing the efficiency and efficacy of environmental remediation, particularly in water and wastewater treatment.

The foundation of this integration lies in the inherent oxidizing properties of this compound. As an N-halamine, it acts as a moderate oxidant, hydrolyzing to produce active positive halogen species like hypochlorous acid (HOCl). arcjournals.org This characteristic allows for synergistic effects when combined with other AOPs such as ultraviolet (UV) irradiation or ozonation. For instance, the UV/chlorine process is a recognized AOP that generates hydroxyl radicals and is effective for degrading a wide range of pollutants. mdpi.commdpi.com The use of this compound as a stable and solid source of chlorine could offer advantages in handling and dosing for such systems.

Research into sequential disinfection processes has demonstrated significant synergistic effects. For example, combining ozone, UV, and chlorine has been shown to achieve a 7-log inactivation of E. coli at lower individual dosages than when used alone. nih.gov Ozone pretreatment can break down complex organic matter, which in turn enhances the efficiency of subsequent chlorination. nih.gov This suggests that pretreating contaminated water with other AOPs could enhance the disinfecting power of this compound. Furthermore, UV irradiation can damage viral surface proteins, making them more susceptible to subsequent chlorine-based disinfection. nih.gov This synergistic mechanism could lead to more robust and cost-effective water purification protocols.

Future research is anticipated to focus on optimizing the parameters for combined AOP/1-Chloro-5,5-dimethylhydantoin systems, exploring the degradation kinetics of persistent organic pollutants, and identifying the transformation byproducts to ensure the environmental safety of the treated water.

Table 1: Synergistic Effects in Combined Disinfection Processes

Disinfection Process Target Microorganism/Pollutant Observed Synergistic Effect Reference
Sequential Ozone-UV-Chlorine Escherichia coli Achieved 7-log inactivation with lower individual disinfectant doses. nih.gov
Sequential UV-Chlorine MS2 and PR772 bacteriophages UV-induced damage to viral proteins enhanced susceptibility to subsequent chlorination. nih.gov

Development of Novel Hydantoin-Based Materials and Functional Polymers

The hydantoin (B18101) ring, central to the structure of this compound, serves as a versatile building block for the synthesis of novel materials and functional polymers. Research in this area is primarily focused on leveraging the N-halamine chemistry of the hydantoin moiety to create advanced antimicrobial materials with broad applicability.

The primary precursor, 5,5-dimethylhydantoin (B190458) (DMH), is used to synthesize a variety of functional monomers that can be polymerized or grafted onto existing polymer backbones. acs.orgnih.gov These approaches lead to the creation of N-halamine polymers that are characterized by their potent antimicrobial activity, long-term stability, and the ability to be regenerated upon loss of active halogen. researchgate.netacs.org The antimicrobial action stems from the transfer of the oxidative chlorine atom from the N-halamine bond to microbial cells upon contact, leading to the inactivation of essential cellular components. nih.gov

Several strategies are employed for the synthesis of these advanced materials:

Polymerization of N-halamine Monomers: This involves creating novel monomers containing the hydantoin ring and then polymerizing them to form homopolymers or copolymers. acs.org For example, 3-allyl-5,5-dimethylhydantoin (B8811232) has been synthesized and copolymerized to create blend fibers with modified properties. researchgate.net

Grafting onto Polymer Surfaces: Hydantoin precursors can be covalently attached to the surfaces of various materials, such as polymers and fibers. acs.org This modification renders the surfaces antimicrobial after a simple chlorination step. This has been successfully applied to materials like polystyrene for water filters and cotton fibers for textiles. nih.gov

Antimicrobial Additives: N-halamine compounds derived from hydantoin can be used as additives blended into chemically inert polymers. nih.gov This approach is particularly useful for materials where direct covalent modification is challenging. nih.gov

A significant advantage of these hydantoin-based polymers is their durability and regenerability. The covalent linkage of the N-halamine precursor ensures that the antimicrobial functionality is not easily leached from the material. When the active chlorine is depleted, it can be readily replenished by exposing the material to a dilute solution of bleach. nih.gov

Future work in this domain is directed towards synthesizing new hydantoin-containing monomers and polymers, exploring green chemistry routes for their production, and expanding their applications in medical devices, food packaging, and water purification systems. acs.org The development of materials with controlled release profiles is another active area of investigation. mdpi.comnih.gov

Table 2: Approaches to Developing Hydantoin-Based Functional Polymers

Synthesis Approach Description Key Advantages Example Application
Polymerization of Functional Monomers Synthesis of hydantoin-containing monomers followed by polymerization. Creates polymers with inherent antimicrobial properties throughout the material. Development of novel biocidal co-polymers for antimicrobial coatings. usd.edu
Surface Grafting Covalent attachment of hydantoin precursors onto the surface of a substrate. Imparts antimicrobial properties to existing materials without altering bulk properties. Antimicrobial coatings on stainless steel for water systems. nih.gov
Use as Additives Blending N-halamine compounds into a polymer matrix. Simple method for rendering chemically inert polymers antimicrobial. Antimicrobial fillers for cellulose (B213188) acetate (B1210297) films. nih.gov

Green Synthesis and Sustainable Applications in Industrial Processes

In line with the growing emphasis on environmental stewardship, research is increasingly focused on developing greener synthesis routes for this compound and related compounds, as well as promoting their sustainable use in industrial settings. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. mdpi.com

While specific studies on the green synthesis of this compound are emerging, general green chemistry approaches can be applied to its production. These include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives.

Catalysis: Employing recyclable catalysts to improve reaction efficiency and reduce waste. mdpi.com

Atom Economy: Designing synthesis pathways that maximize the incorporation of all materials used in the process into the final product.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, such as through mechanochemical grinding, to eliminate solvent waste entirely. mdpi.com

The sustainable application of this compound in industrial processes is centered on its role as a disinfectant. Its solid form offers advantages over gaseous chlorine or liquid hypochlorite (B82951) solutions in terms of safety and handling. Its stability allows for controlled release of active chlorine, which can lead to more efficient use of the disinfectant and a reduction in the formation of disinfection byproducts.

Key sustainable applications include:

Water Treatment: Used for the disinfection of swimming pools, spas, and industrial water systems. epa.gov Its controlled release properties help maintain effective disinfectant residuals.

Industrial Hygiene: Employed as a sanitizing agent on surfaces in healthcare and food processing industries.

Antimicrobial Materials: As discussed in the previous section, its use in creating regenerable antimicrobial polymers represents a highly sustainable approach, as it extends the functional lifetime of the materials and reduces the need for disposable antimicrobial products. researchgate.net

Future research will likely focus on life cycle assessments of this compound production and use, the development of bio-based routes to its precursors, and the expansion of its application in long-lasting, regenerable antimicrobial materials.

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The widespread use of this compound necessitates the development of sensitive and selective analytical methods for its detection at trace levels in various environmental matrices. Concurrently, understanding its degradation pathways and identifying its metabolites is crucial for assessing its environmental fate and potential impact.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of halogenated hydantoins and their degradation products. epa.gov Modern analytical workflows often couple HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), to achieve high sensitivity and specificity. HPLC-MS/MS methods are well-suited for the trace analysis of organic compounds in complex samples like water and wastewater. These techniques allow for the separation of the target analyte from matrix interferences, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern. nih.gov

Key considerations for trace analysis include:

Sample Preparation: Solid-phase extraction (SPE) is often employed to concentrate the analyte from large volumes of water and remove interfering substances prior to LC-MS analysis. lcms.cz

Method Validation: Analytical methods must be rigorously validated to ensure accuracy, precision, and a low limit of detection (LOD) and limit of quantitation (LOQ). lcms.cz

Metabolite profiling involves identifying the breakdown products of this compound in various systems. In aqueous environments, hydrolysis is a key degradation pathway. Studies on related halohydantoins have shown that the hydantoin ring can donate its halogen without being split. epa.gov However, under certain conditions, hydrolysis can lead to the formation of various products. Analysis of the degradation of a similar product, Dantobrom RW (which contains 1-bromo-3-chloro-5,5-dimethylhydantoin), identified several key degradation products. epa.gov

Identified Degradation Products of Halogenated Dimethylhydantoins in Water: epa.gov

5,5-dimethylhydantoin (DMH)

N-chloroimines

Ketones

Advanced analytical techniques like HPLC coupled with high-resolution mass spectrometry (HRMS) are powerful tools for metabolite identification, as they provide accurate mass measurements that can be used to determine the elemental composition of unknown compounds. lcms.cz Future research will focus on developing comprehensive analytical methods for a wider range of potential degradation products and applying these methods to understand the complete environmental fate of this compound.

Table 3: Analytical Techniques for this compound and Related Compounds

Technique Application Key Features
HPLC Separation and quantification of parent compound and degradation products. Robust and widely available. epa.gov
LC-MS/MS Trace analysis and targeted quantification. High sensitivity and selectivity. nih.gov
LC-HRMS Identification of unknown metabolites and transformation products. Provides accurate mass measurements for formula determination. lcms.cz

Multiscale Modeling and Simulation of this compound Behavior in Complex Systems

Multiscale modeling and simulation are powerful computational tools that allow researchers to study complex systems across multiple spatial and temporal scales, from the molecular to the macroscopic level. plos.org While specific multiscale models for this compound are still an emerging field, the application of these techniques holds significant promise for understanding its behavior and designing new applications.

Computational and theoretical models can be used to design, predict, and optimize the structure and properties of materials and to understand complex biological processes. tandfonline.com For a molecule like this compound, modeling can provide insights into several key areas:

Molecular Interactions: At the quantum mechanical level, density functional theory (DFT) calculations can be used to study the electronic structure of the molecule, the stability of the N-Cl bond, and its reactivity towards different biological targets. This can help elucidate its antimicrobial mechanism. acs.org

Interactions with Surfaces: Molecular dynamics (MD) simulations can model the interaction of this compound with microbial cell membranes or the surfaces of polymeric materials. This can aid in the design of more effective antimicrobial surfaces and controlled-release systems.

Polymer and Material Design: Coarse-grained (CG) modeling can be used to simulate the behavior of large polymer systems containing hydantoin moieties. tandfonline.com This can help predict the morphology and properties of novel hydantoin-based functional polymers, accelerating their development.

The development of multiscale models for antimicrobial polymers is an active area of research. These models can help establish structure-property relationships and guide the design of new polymers with enhanced antimicrobial activity and stability. acs.org As computational power increases and modeling techniques become more sophisticated, their application to systems involving this compound is expected to grow, providing a deeper, more predictive understanding of its chemical and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-chloro-5,5-dimethylhydantoin, and how do deviations affect yield?

  • Methodological Answer : Synthesis typically involves chlorination of 5,5-dimethylhydantoin using chlorine gas or chlorine-releasing agents (e.g., trichloroisocyanuric acid). Precise control of stoichiometry (Cl:substrate ratio), temperature (20–40°C), and pH (neutral to slightly acidic) is critical. Excess chlorine or elevated temperatures may lead to over-chlorination (e.g., 1,3-dichloro derivatives) or decomposition, reducing purity . Yield optimization requires monitoring via TLC or HPLC to track intermediate formation .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

  • Methodological Answer : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 210–230 nm is effective for purity assessment. Mobile phases often use acetonitrile/water gradients. Complementary methods include elemental analysis (C, H, N, Cl content) and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹) . Chloride ion titration can quantify active chlorine content .

Q. What are the primary applications of this compound in synthetic chemistry?

  • Methodological Answer : It serves as a chlorinating agent in reactions such as α-chlorination of ketones (e.g., synthesis of α-chloroacetophenones) and oxidation of urazoles to triazolinediones. It is also used in microwave-assisted aromatization of pyrazolines and halogenation of aromatic compounds. Reaction protocols typically involve slow reagent addition to prevent exothermic side reactions .

Advanced Research Questions

Q. How does the chlorine-release mechanism of this compound compare to brominated analogs (e.g., BCDMH) in aqueous environments?

  • Methodological Answer : In water, this compound hydrolyzes to hypochlorous acid (HOCl), while brominated analogs (e.g., 1-bromo-3-chloro-5,5-dimethylhydantoin) release HOBr. The latter exhibits higher stability in organic matrices but lower electrophilicity. Comparative kinetic studies using UV-Vis spectroscopy (monitoring OCl⁻/OBr⁻ formation) and pH-stat titrations can quantify release rates .

Q. What computational models predict the reactivity of this compound in halogenation reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the electrophilic chlorination mechanism. The Halenium Affinity (HalA) scale ranks its chlorine-donating capacity relative to other agents (e.g., N-chlorosuccinimide). Solvent effects (e.g., acetone vs. water) are incorporated via continuum solvation models (SM8) to predict regioselectivity .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies arise from varying test conditions (e.g., exposure duration, organism models). Standardized assays (e.g., OECD Test No. 202 for aquatic toxicity) under controlled pH and temperature are recommended. Comparative studies with structurally similar compounds (e.g., 1,3-dichloro-5,5-dimethylhydantoin) can isolate structure-activity relationships .

Q. What strategies improve the stability of this compound in long-term storage?

  • Methodological Answer : Degradation is minimized by storing the compound in airtight, light-resistant containers with desiccants (silica gel) at ≤4°C. Stabilizers like sodium bicarbonate (to neutralize acidic byproducts) or co-formulation with inert salts (e.g., Na2SO4) reduce auto-decomposition. Accelerated aging studies (40°C/75% RH) coupled with HPLC stability-indicating methods validate these approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.